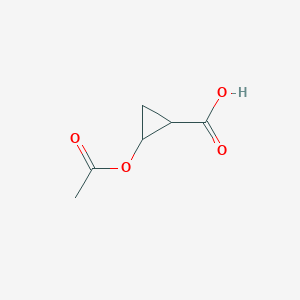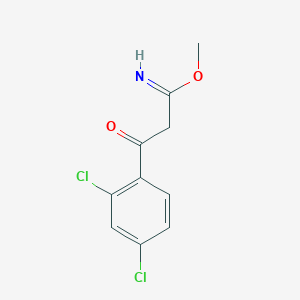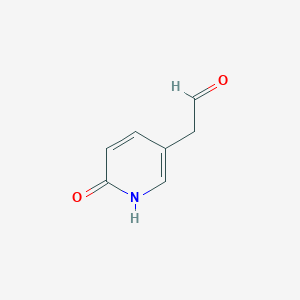
(2-Bromo-3-methylpyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 2-position, a methyl group at the 3-position, and a hydroxymethyl group at the 4-position makes this compound unique and versatile for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylpyridine with bromine in the presence of a suitable solvent to yield 2-bromo-3-methylpyridine . This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce (2-Bromo-3-methylpyridin-4-yl)methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium azide, sodium methoxide, amines
Major Products Formed
Oxidation: 2-Bromo-3-methylpyridine-4-carboxylic acid
Reduction: 3-Methylpyridin-4-ylmethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-3-methylpyridin-4-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and hydroxymethyl group can interact with active sites of enzymes or binding pockets of receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the hydroxymethyl group, making it less versatile for certain applications.
3-Methylpyridin-4-ylmethanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-Bromo-4-methylpyridine: The position of the methyl group is different, leading to different chemical properties and reactivity.
Uniqueness
(2-Bromo-3-methylpyridin-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(2-bromo-3-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 |
Clave InChI |
DPBGXIJCVYLIEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
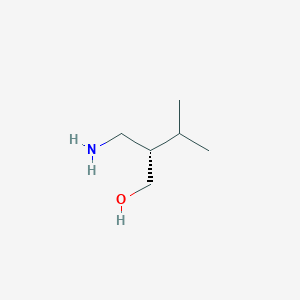
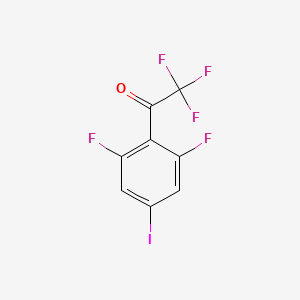

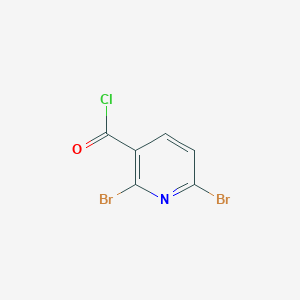
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)


